N-(2-bromophenyl)naphthalene-2-sulfonamide
Description
N-(2-bromophenyl)naphthalene-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a naphthalene ring and a bromophenyl group
Properties
IUPAC Name |
N-(2-bromophenyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-15-7-3-4-8-16(15)18-21(19,20)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARWSJXFAOMWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)naphthalene-2-sulfonamide typically involves the reaction of 2-bromophenylamine with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-bromophenyl)naphthalene-2-sulfonamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under specific conditions.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Formation of N-(2-substituted phenyl)naphthalene-2-sulfonamide derivatives.
Oxidation: Formation of naphthalene-2-sulfonic acid or naphthalene-2-sulfonyl chloride.
Reduction: Formation of N-(2-bromophenyl)naphthylamine.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)naphthalene-2-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It is employed in the development of new materials with specific electronic and optical properties.
Biology: In biological research, this compound is used to study the interactions of sulfonamides with biological targets. It serves as a model compound for investigating the binding affinity and specificity of sulfonamide-based drugs.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of novel therapeutic agents. It is explored for its antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the development of advanced materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The bromophenyl group enhances the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(2-chlorophenyl)naphthalene-2-sulfonamide
- N-(2-fluorophenyl)naphthalene-2-sulfonamide
- N-(2-iodophenyl)naphthalene-2-sulfonamide
Comparison: N-(2-bromophenyl)naphthalene-2-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The bromine atom also enhances the compound’s ability to participate in various chemical reactions, such as cross-coupling and substitution reactions.
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